benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. This structure includes:
- A pyrimidine ring fused with a purine system, creating a bicyclic framework.
- Substituents at positions 1 and 7 (methyl groups) and position 9 (4-methylphenyl), which influence steric and electronic properties.
Properties
IUPAC Name |
benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-17-9-11-20(12-10-17)29-13-18(2)14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-7-5-4-6-8-19/h4-12,18H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWWEZHVXSDMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the purino[7,8-a]pyrimidine core, followed by the introduction of the benzyl and acetate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Table 1: Key Properties of the Target Compound and Analogues
Key Observations:
Lipophilicity : The target compound’s benzyl ester and 4-methylphenyl groups likely increase logP compared to simpler purines, enhancing cell penetration .
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of this pyrimido-purine derivative?
The synthesis of pyrimido-purine derivatives typically involves multi-step condensation, cyclization, and functionalization reactions. Key parameters include:
- Temperature control : Elevated temperatures (100–150°C) are often required for cyclization steps, but excessive heat may degrade sensitive substituents.
- Reaction time : Extended reaction times (12–24 hours) improve yield in heterocycle formation but must be balanced against side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate specific steps, such as nucleophilic substitutions at the purine core . Methodological recommendation: Use a fractional factorial design to screen temperature, time, and catalyst combinations systematically.
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns, especially distinguishing between methylphenyl and benzyl acetate groups. 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in the fused pyrimido-purine system .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns indicative of the dioxo and acetate moieties .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>95%) and identifies byproducts from incomplete esterification .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the biological activity of structurally analogous compounds?
Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Variability in substituent positioning : The 4-methylphenyl group’s orientation impacts steric hindrance and target binding. Use molecular docking to compare binding modes of analogs .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (nM vs. µM) affect outcomes. Standardize protocols using a panel of cell lines and dose-response curves .
- Metabolic stability : The benzyl acetate group may undergo esterase-mediated hydrolysis in vivo, altering activity. Perform stability assays in plasma or liver microsomes .
Q. What computational strategies predict the electronic and steric effects of substituents on reactivity?
- Density Functional Theory (DFT) : Calculate Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to assess the electron-withdrawing/donating nature of the 4-methylphenyl and benzyl acetate groups .
- Molecular Dynamics (MD) : Simulate interactions between the compound and solvent (e.g., DMSO, water) to evaluate solubility and aggregation tendencies .
- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ values) with experimental bioactivity data to guide functional group modifications .
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in reported synthetic yields for similar compounds?
- Reproducibility checks : Replicate published procedures with strict adherence to stoichiometry, solvent purity, and inert atmosphere conditions.
- Byproduct analysis : Use LC-MS to identify unaccounted intermediates or degradation products that reduce yield .
- Statistical validation : Apply ANOVA to compare yields across multiple batches and identify outliers due to operator error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
